Product packaging for 3-nitro-N'-octanoylbenzohydrazide(Cat. No.:)

3-nitro-N'-octanoylbenzohydrazide

Cat. No.: B3841695
M. Wt: 307.34 g/mol
InChI Key: BCPSQTRMLUQVIE-UHFFFAOYSA-N
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Description

Contextualizing Benzohydrazides and Nitro-Substituted Organic Compounds in Chemical Sciences

Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH2). This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. chemijournal.comnih.gov The hydrazide moiety can act as a versatile scaffold, allowing for the synthesis of various heterocyclic compounds and derivatives. nih.govnih.gov The ability of the N-N bond to participate in hydrogen bonding and chelation with metal ions is a key factor in the biological and chemical properties of these compounds. nih.gov

Nitro-substituted organic compounds, particularly nitroaromatics, are of great importance in both industrial and medicinal chemistry. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring to which it is attached. This electronic effect can modulate the reactivity of the molecule and is often a key determinant of its biological activity. ontosight.ai In medicinal chemistry, the nitro group is a known pharmacophore found in a variety of therapeutic agents. ontosight.ai

Significance of the N'-Octanoyl Moiety in Related Chemical Scaffolds

The N'-octanoyl moiety refers to the eight-carbon acyl group (CH3(CH2)6CO-) attached to the terminal nitrogen of the hydrazide. The introduction of such a lipophilic alkyl chain can significantly alter the physicochemical properties of the parent molecule. Specifically, the octanoyl group increases the compound's lipophilicity, which can enhance its ability to cross biological membranes. This modification is a common strategy in drug design to improve pharmacokinetic properties. The length and nature of the acyl chain in N'-acylhydrazones can have a profound impact on their biological activity.

Overview of Research Trajectories for Related Nitro-Benzohydrazide Systems

Research on nitro-benzohydrazide systems has followed several key trajectories, primarily driven by the pursuit of new therapeutic agents. A significant area of investigation is their potential as antimicrobial agents. The combination of the benzohydrazide (B10538) scaffold and the nitro group has been explored for activity against various bacterial and fungal strains. nih.gov For instance, the reaction of 3-nitrobenzohydrazide with different aldehydes has been shown to produce compounds with notable biological activities. nih.gov

Another important research avenue is the development of anticancer agents. Many hydrazone derivatives, including those with nitro substitution, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov The mechanism of action often involves the inhibition of specific enzymes or interference with cellular processes crucial for cancer cell proliferation.

Furthermore, these compounds are investigated as enzyme inhibitors. For example, N'-substituted benzylidene benzohydrazides have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov The structural diversity that can be achieved by modifying the benzohydrazide backbone and the substituents on the aromatic rings makes this class of compounds a fertile ground for the discovery of new enzyme inhibitors.

Spectroscopic Data for Related Hydrazone Structures

Table 1: Typical ¹H-NMR Chemical Shifts for N'-Acylhydrazone Protons

ProtonChemical Shift (ppm)
Amide (NH)10.11–11.20
Imine (N=CH)7.95–8.50
Aromatic (Ar-H)7.65–9.39

Data compiled from studies on various N-acylhydrazone derivatives. nih.govmdpi.com

Table 2: Typical ¹³C-NMR Chemical Shifts for N'-Acylhydrazone Carbons

CarbonChemical Shift (ppm)
Carbonyl (C=O)166.9
Imine (N=CH)146–149
Methylene (-CH₂-)~48
Methyl (-CH₃)21.5

Data compiled from studies on various N-acylhydrazone derivatives. mdpi.com

Table 3: Typical FT-IR Absorption Frequencies for N'-Acylhydrazone Functional Groups

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3194–3440
C=O Stretch1647–1687
C=N Stretch1578–1623
N-N Stretch980–1000

Data compiled from studies on various acylhydrazone derivatives. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O4 B3841695 3-nitro-N'-octanoylbenzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N'-octanoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-2-3-4-5-6-10-14(19)16-17-15(20)12-8-7-9-13(11-12)18(21)22/h7-9,11H,2-6,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPSQTRMLUQVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro N Octanoylbenzohydrazide and Analogues

Historical and Current Approaches to Benzohydrazide (B10538) Synthesis

Benzohydrazides are a class of organic compounds characterized by a benzoyl group attached to a hydrazine (B178648) moiety. biointerfaceresearch.com They serve as crucial intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. libretexts.org The formation of the core benzohydrazide structure is a well-established area of organic synthesis.

The central feature of a benzohydrazide is the acylhydrazide linkage (-CONHNH₂). The most common and historically significant method for its formation is the hydrazinolysis of carboxylic acid derivatives. This involves the reaction of hydrazine, typically in the form of hydrazine monohydrate, with an activated form of a benzoic acid.

Several precursors can be used for this transformation, each with distinct advantages and reaction conditions.

From Esters: The reaction of a benzoic acid ester, such as methyl benzoate (B1203000) or ethyl benzoate, with hydrazine hydrate (B1144303) is a widely used method. mdpi.com This reaction, often performed by refluxing the ester with hydrazine hydrate in an alcohol solvent like ethanol, provides the corresponding benzohydrazide in good yields. mdpi.com

From Acyl Chlorides: A more reactive approach involves the use of a benzoyl chloride. The reaction with hydrazine is vigorous and typically carried out at low temperatures to control the reaction rate and minimize side products. chemrevise.orglibretexts.org A significant challenge with this method is the potential for double acylation, leading to the formation of 1,2-diacylhydrazine by-products. rsc.org To circumvent this, specific procedures have been developed, such as adding the acyl chloride slowly to a slurry of hydrazine in an inert solvent at very low temperatures (e.g., -10 °C). rsc.org

From Activated Amides: More recent methodologies utilize activated amides, such as N-acylpyrrolidinones, which can react with hydrazine under mild, transition-metal-free conditions in an aqueous environment to afford acyl hydrazides efficiently.

The following table summarizes these common approaches.

Starting MaterialReagentTypical ConditionsKey Features
Benzoic Acid EsterHydrazine HydrateReflux in EthanolCommon, reliable method.
Benzoyl ChlorideHydrazine HydrateLow temperature (-10 to 0 °C) in an inert solventHighly reactive; requires careful temperature control to avoid diacylation. rsc.org
Activated AmideHydrazine HydrateRoom temperature in waterMild, efficient, and environmentally friendly.

To synthesize the target molecule, an octanoyl group must be introduced onto the N' position of the hydrazide moiety. This is an acylation reaction. When starting from a pre-formed benzohydrazide, the reaction is a nucleophilic acyl substitution where the terminal -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of an octanoyl derivative.

The most common reagent for this purpose is octanoyl chloride . The reaction involves mixing the benzohydrazide with octanoyl chloride, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) by-product. The general mechanism proceeds through a nucleophilic addition-elimination pathway. libretexts.org

The choice of reaction conditions is crucial to ensure selective acylation at the terminal nitrogen (N') rather than the already acylated nitrogen (N). The terminal NH₂ group is significantly more nucleophilic and less sterically hindered than the amide N-H, making N'-acylation the overwhelmingly favored pathway.

Regioselective Nitration Techniques in Benzoic Acid Derivatives

A key structural feature of the target compound is the nitro group (-NO₂) at the 3-position of the benzene (B151609) ring. The placement of this group is governed by the principles of electrophilic aromatic substitution, where the directing effect of substituents on the ring is paramount.

The most straightforward method to introduce a nitro group onto a benzoic acid framework is through direct electrophilic aromatic substitution. The carboxylic acid group (-COOH) is an electron-withdrawing group and, as such, is a deactivating, meta-director .

When benzoic acid is treated with a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), the electrophile generated is the highly reactive nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The nitronium ion is then attacked by the electron-rich pi system of the benzene ring. Due to the meta-directing effect of the carboxyl group, the substitution occurs predominantly at the meta-position (C-3), yielding 3-nitrobenzoic acid as the major product. This approach is highly efficient for producing the required 3-nitro substituted precursor.

Alternative, milder nitration methods have also been developed, such as using an aqueous solution of sodium dodecylsulfate with dilute nitric acid, which can offer high regioselectivity.

While direct nitration of benzoic acid is the most logical route to the 3-nitro isomer, indirect methods exist and are often employed in more complex syntheses where directing group conflicts or substrate sensitivities arise. youtube.com

One such strategy involves installing a different functional group that can later be converted into a carboxylic acid. For instance, one could start with nitrobenzene (B124822), which is commercially available. The nitro group is a strong meta-director. Therefore, a Friedel-Crafts acylation of nitrobenzene would introduce an acyl group at the meta position. This acyl group could then be oxidized to a carboxylic acid. However, a significant drawback to this specific path is that the strongly deactivating nitro group makes the ring very unreactive towards Friedel-Crafts reactions. youtube.comyoutube.com

Another indirect strategy is ipso-nitration , where a substituent other than hydrogen is replaced by a nitro group. This is less common for this target but represents an advanced technique for achieving specific substitution patterns.

For the synthesis of 3-nitrobenzoic acid, these indirect routes are generally less efficient than the direct nitration of benzoic acid itself.

Multi-Step Synthetic Routes to Access the 3-nitro-N'-octanoylbenzohydrazide Core Structure

The assembly of this compound is best achieved through a logical multi-step sequence that combines the reactions discussed previously. libretexts.org The most plausible and efficient synthetic pathway is outlined below. This route begins with the regioselective nitration of the commercially available starting material, benzoic acid.

Proposed Synthetic Pathway:

Step 1: Nitration of Benzoic Acid. Benzoic acid is treated with a mixture of concentrated nitric and sulfuric acids to produce 3-nitrobenzoic acid. The carboxyl group directs the incoming nitro group to the meta position.

Step 2: Formation of the Acyl Chloride. The resulting 3-nitrobenzoic acid is converted to the more reactive acid chloride, 3-nitrobenzoyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂).

Step 3: Formation of the Hydrazide. The 3-nitrobenzoyl chloride is then reacted carefully with hydrazine monohydrate at low temperature. This nucleophilic acyl substitution reaction yields 3-nitrobenzohydrazide.

Step 4: N'-Octanoylation. In the final step, the 3-nitrobenzohydrazide is acylated with octanoyl chloride. This reaction attaches the 8-carbon acyl chain to the terminal nitrogen of the hydrazide moiety, yielding the final product, this compound.

The following table details the proposed multi-step synthesis.

StepIntermediate/ProductReagents and ConditionsReaction Type
13-Nitrobenzoic AcidBenzoic Acid, HNO₃, H₂SO₄Electrophilic Aromatic Substitution
23-Nitrobenzoyl Chloride3-Nitrobenzoic Acid, SOCl₂, RefluxAcyl Chloride Formation
33-Nitrobenzohydrazide3-Nitrobenzoyl Chloride, H₂NNH₂·H₂O, Low Temp.Nucleophilic Acyl Substitution
4This compound3-Nitrobenzohydrazide, Octanoyl Chloride, BaseNucleophilic Acyl Substitution (N'-Acylation)

This synthetic sequence is designed to control the regiochemistry of the nitration step and to build the molecule by forming the most robust bonds first, culminating in the final acylation. Each step utilizes well-understood and high-yielding reactions from the canon of organic chemistry.

Derivatization Strategies for Structural Modifications

The molecular scaffold of this compound offers three primary sites for structural modifications: the benzene ring, the N'-acyl moiety, and the hydrazide nitrogen atoms. These modifications can lead to a diverse library of compounds with potentially varied chemical and physical properties.

Modifications on the Benzene Ring

The benzene ring of this compound, bearing a nitro group at the 3-position, is a key area for derivatization. The reactivity of the aromatic ring and the nitro group itself can be exploited to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule.

One of the most common transformations of an aromatic nitro group is its reduction to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 3-amino-N'-octanoylbenzohydrazide provides a versatile intermediate for further functionalization. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a range of Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups.

Furthermore, electrophilic aromatic substitution reactions can be performed on the benzene ring, although the presence of the deactivating nitro and acylhydrazide groups will direct incoming electrophiles to the meta-positions relative to both groups. Halogenation, nitration, or sulfonation could introduce additional substituents onto the ring, leading to di- or tri-substituted benzohydrazide derivatives. The specific reaction conditions would need to be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions.

Below is a table summarizing potential modifications on the benzene ring:

Modification TypeReagents and ConditionsResulting Functional GroupPotential Further Reactions
Reduction of Nitro GroupSnCl2/HCl or H2/Pd-CAmino (-NH2)Acylation, Alkylation, Diazotization (Sandmeyer reactions)
Electrophilic HalogenationX2/Lewis Acid (e.g., Br2/FeBr3)Halo (-Br, -Cl)Cross-coupling reactions (e.g., Suzuki, Heck)
Electrophilic NitrationHNO3/H2SO4Nitro (-NO2)Reduction to amino group

Variations at the N'-Acyl Moiety

The N'-acyl moiety, which is an octanoyl group in the parent compound, is another readily modifiable part of the molecule. The synthetic strategy for introducing this group can be adapted to incorporate a wide variety of other acyl groups, thereby systematically altering the lipophilicity, steric bulk, and electronic nature of this part of the molecule. thepharmajournal.com

A diverse range of N'-acyl-3-nitrobenzohydrazide analogs can be synthesized by reacting 3-nitrobenzohydrazide with different acyl chlorides or carboxylic acids. For instance, using acyl chlorides with varying chain lengths (e.g., acetyl chloride, butanoyl chloride, dodecanoyl chloride) would yield a homologous series of compounds. Branched-chain acyl groups (e.g., isobutyryl chloride) or those containing cyclic structures (e.g., cyclohexanecarbonyl chloride) can also be introduced to explore the impact of steric hindrance.

Furthermore, the acyl group can be functionalized with other chemical moieties. For example, using ω-haloacyl chlorides would introduce a reactive handle for further derivatization. Aromatic acyl chlorides (e.g., benzoyl chloride and its substituted derivatives) can be used to introduce additional aromatic rings, potentially leading to compounds with different stacking interactions or biological activities. The synthesis of various N'-acylhydrazones from hydrazides and aldehydes also demonstrates the versatility of modifying this position. researchgate.net

The following table illustrates the variety of acyl groups that can be introduced:

Acylating Agent TypeExample Acylating AgentResulting N'-Acyl GroupPotential Property Change
Linear AliphaticAcetyl chlorideN'-acetylDecreased lipophilicity
Long-chain AliphaticDodecanoyl chlorideN'-dodecanoylIncreased lipophilicity
Branched AliphaticIsobutyryl chlorideN'-isobutyrylIncreased steric bulk
AromaticBenzoyl chlorideN'-benzoylIntroduction of aromatic system
Functionalized Aliphatic4-chlorobutanoyl chlorideN'-(4-chlorobutanoyl)Introduction of a reactive site

Functionalization of the Hydrazide Nitrogen Atoms

The two nitrogen atoms of the hydrazide linkage in this compound present further opportunities for derivatization. The reactivity of these nitrogen atoms, particularly the one bearing a hydrogen atom, allows for the introduction of various substituents through alkylation or other functionalization reactions.

Another important transformation is the reaction of acyl hydrazides to form N-acyl carbamates. rsc.org This involves a one-pot alkylation-elimination reaction sequence that results in the rupture of the N-N bond, leading to a different class of compounds. Additionally, the hydrazide can be converted into N-acylureas through reactions with isocyanates or via multi-step sequences. reading.ac.uk These transformations significantly alter the core structure of the hydrazide and can lead to compounds with entirely different chemical properties.

The table below provides a summary of the functionalization strategies for the hydrazide nitrogen atoms:

Functionalization TypeReagents and ConditionsResulting StructureKey Structural Change
N-AlkylationAlkyl halide/BaseN-alkyl-N'-acylhydrazideSubstitution on the hydrazide nitrogen
Conversion to N-Acyl CarbamateAlkylation-Elimination SequenceN-acyl carbamateCleavage of the N-N bond
Conversion to N-AcylureaIsocyanate or multi-step synthesisN-acylureaReplacement of -NH2 with -NHC(=O)NHR

Chemical Reactivity and Transformation Pathways of 3 Nitro N Octanoylbenzohydrazide

Reactivity of the Nitro Group

The nitro group attached to the benzene (B151609) ring significantly influences the molecule's electronic properties and reactivity. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. libretexts.orgmdpi.com

Redox Chemistry of Aromatic Nitro Functions (e.g., Bioreduction)

The nitro group is susceptible to reduction, a transformation of significant interest in various chemical and biological contexts. The reduction of aromatic nitro compounds can proceed through a series of intermediates to ultimately yield the corresponding amine. youtube.comyoutube.com

Common laboratory reagents for the reduction of aromatic nitro groups to amines include metals in acidic media (e.g., iron or tin in hydrochloric acid) or catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium. youtube.com These reactions are fundamental in synthetic organic chemistry for converting electron-withdrawing nitro groups into electron-donating amino groups, thereby altering the directing effects for subsequent electrophilic aromatic substitutions. youtube.com

In biological systems, the bioreduction of aromatic nitro compounds is a well-documented process often mediated by nitroreductase enzymes. This enzymatic reduction is a key activation step for certain nitroaromatic prodrugs.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

Reagent(s) Product Conditions
Fe, HCl or Sn, HCl Aromatic Amine Acidic
H₂, Pd/C Aromatic Amine Catalytic Hydrogenation

Nucleophilic Aromatic Substitution Potential

The presence of the electron-withdrawing nitro group makes the aromatic ring of 3-nitro-N'-octanoylbenzohydrazide susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comyoutube.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

For a nucleophilic aromatic substitution to occur on the benzene ring of this compound, a suitable leaving group would need to be present at a position ortho or para to the nitro group. libretexts.orglibretexts.org The nitro group itself is generally not the leaving group in these reactions. The reaction is facilitated because the electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.com The rate of these reactions is dependent on the strength of the nucleophile and the nature of the solvent. libretexts.org

Reactions Involving the Hydrazide Moiety

The hydrazide functional group (-CO-NH-NH-) is a versatile reactive center capable of undergoing a variety of chemical transformations.

Hydrolysis and Amidation Reactions

Hydrazides can be hydrolyzed back to the parent carboxylic acid and hydrazine (B178648) under either acidic or basic conditions, typically requiring heat. youtube.com In the case of this compound, acidic hydrolysis would yield 3-nitrobenzoic acid and octanohydrazide. Basic hydrolysis would result in the corresponding carboxylate salt and octanohydrazide. youtube.com The stability of amides and hydrazides to hydrolysis can be significant, often necessitating vigorous reaction conditions. researchgate.netarkat-usa.org

Amidation reactions involve the reaction of the hydrazide with another amine or carboxylic acid derivative. For instance, direct condensation with a carboxylic acid can be achieved, often with the aid of coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. ucl.ac.ukbohrium.com

Cyclization Reactions to Heterocyclic Systems (e.g., Oxadiazole Formation)

Hydrazides are important precursors for the synthesis of various five-membered heterocyclic compounds. A notable example is the formation of 1,3,4-oxadiazoles. This cyclization can be achieved by reacting the hydrazide with a variety of reagents, such as orthoesters or acid chlorides, followed by cyclodehydration. For this compound, reaction with an appropriate one-carbon synthon would lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373), with one substituent being the 3-nitrophenyl group and the other related to the octanoyl moiety. The synthesis of nitro-substituted oxadiazoles (B1248032) is a known strategy in the development of certain energetic materials. nih.gov

Condensation Reactions with Carbonyl Compounds

The terminal nitrogen of the hydrazide moiety can react with aldehydes and ketones in a condensation reaction to form hydrazones. This reaction is analogous to the formation of imines from primary amines and is often reversible. The resulting N-acylhydrazones are stable compounds with diverse applications. The reaction of this compound with an aldehyde or ketone would yield a product where the carbonyl carbon is double-bonded to the terminal nitrogen of the original hydrazide.

Table 2: Potential Reactions of the Hydrazide Moiety

Reaction Type Reactant(s) Product Type
Hydrolysis Acid or Base, Water Carboxylic Acid + Hydrazine derivative
Cyclization Orthoester, Acid Chloride 1,3,4-Oxadiazole
Condensation Aldehyde or Ketone N-acylhydrazone

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is intrinsically linked to the resilience of its nitroaromatic system and the hydrazide bond to external stimuli such as light and heat.

Photochemical Transformations

The photochemical behavior of this compound is expected to be dominated by the nitroaromatic group. Nitroaromatic compounds are known to be photochemically active. Upon absorption of ultraviolet (UV) light, the nitro group can undergo excitation to a triplet state. This excited state is a powerful oxidant and can initiate a variety of chemical reactions.

One of the most common photochemical reactions of nitroaromatic compounds involves the abstraction of a hydrogen atom from a suitable donor molecule in the vicinity. In the case of this compound, this could potentially lead to intramolecular reactions or reactions with the solvent or other solutes. The presence of the long octanoyl chain could provide an internal source of hydrogen atoms, potentially leading to cyclization or rearrangement products.

Furthermore, the hydrazide linkage itself can be susceptible to photolytic cleavage. The N-N bond, in particular, can be a weak point in the molecule under UV irradiation, potentially leading to the formation of radical species. The subsequent reactions of these radicals could result in a complex mixture of degradation products.

A hypothetical photochemical degradation pathway could involve the initial excitation of the nitro group, followed by intramolecular hydrogen abstraction from the octanoyl chain, leading to the formation of a biradical species. This intermediate could then undergo further reactions, such as cyclization or fragmentation.

Table 1: Postulated Photochemical Transformation Products of this compound

Product NameChemical Formula
3-nitrobenzamideC₇H₆N₂O₃
Octanoic acidC₈H₁₆O₂
3-aminobenzohydrazideC₇H₉N₃O

Note: This table is based on theoretical degradation pathways and not on experimental data.

Thermal Decomposition Characteristics

The thermal stability of this compound is determined by the temperature at which its covalent bonds begin to break. The hydrazide linkage is often the most thermally labile part of such molecules. At elevated temperatures, the N-N and N-C bonds within the hydrazide group can rupture, leading to the fragmentation of the molecule.

The nitro group also significantly influences the thermal decomposition profile. Aromatic nitro compounds are known to be energetic materials, and their decomposition can be exothermic. The decomposition of this compound would likely initiate with the cleavage of the hydrazide bond, followed by the decomposition of the nitroaromatic fragment.

The likely products of thermal decomposition would include 3-nitrobenzoic acid, octanoic acid, and various smaller molecules resulting from the fragmentation of the aromatic ring and the aliphatic chain, such as nitrogen oxides, carbon dioxide, and water. The exact composition of the decomposition products would depend on the specific conditions, such as the temperature, heating rate, and the presence of oxygen.

Table 2: Postulated Thermal Decomposition Products of this compound

Product NameChemical Formula
3-nitrobenzoic acidC₇H₅NO₄
Octanoic acidC₈H₁₆O₂
Nitrogen oxidesNOₓ
Carbon dioxideCO₂
WaterH₂O

Note: This table is based on theoretical degradation pathways and not on experimental data.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Nitro N Octanoylbenzohydrazide

Impact of Nitro Group Position and Substitution Patterns on Activity

The specific placement of the nitro group—whether at the ortho, meta, or para position relative to the hydrazide substituent—significantly alters the electronic distribution within the benzene (B151609) ring and can dramatically affect the molecule's activity. nih.govresearchgate.net For instance, in electrophilic aromatic substitution reactions, a nitro group directs incoming substituents to the meta position. quora.com While direct structure-activity relationship (SAR) studies on 3-nitro-N'-octanoylbenzohydrazide are not extensively available in the provided search results, the general principles of nitroarene chemistry suggest that the 3-position (meta) of the nitro group in this compound will influence its interaction with biological targets. The electron-withdrawing effect of the nitro group can enhance interactions with nucleophilic sites within protein structures, potentially leading to inhibitory activity. nih.gov

Furthermore, the presence of other substituents on the benzene ring, in addition to the nitro group, can further modulate the molecule's properties. For example, the introduction of electron-donating groups could counteract the deactivating effect of the nitro group, while additional electron-withdrawing groups would further enhance its electrophilicity. Studies on other nitro-substituted compounds have shown that these substitution patterns can fine-tune biological activity, such as antibacterial or anticancer effects. nih.gov

Role of the N'-Octanoyl Chain Length and Branching on Biological or Chemical Properties

The N'-octanoyl chain, an eight-carbon acyl group, plays a significant role in defining the lipophilicity and steric properties of this compound. The length and branching of this alkyl chain are crucial factors that can influence the compound's ability to cross biological membranes and its binding affinity to target molecules.

In the broader context of drug design, modifying the length of an N'-acyl chain in hydrazide derivatives is a common strategy to optimize pharmacokinetic and pharmacodynamic properties. Increasing the chain length generally enhances lipophilicity, which can lead to better membrane permeability. However, an excessively long chain might decrease water solubility and potentially lead to non-specific binding.

While specific SAR studies on the octanoyl chain of this compound are not detailed in the search results, research on other N-acylhydrazone series provides valuable insights. For instance, studies on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors have demonstrated that optimization of the central ring and benzamide (B126) components, which is analogous to modifying the acyl chain, can lead to compounds with improved in vivo activity. researchgate.net The straight-chain nature of the octanoyl group in this compound provides a degree of conformational flexibility, allowing it to adapt to the shape of a binding pocket. The introduction of branching in the alkyl chain would introduce steric hindrance, which could either enhance or diminish activity depending on the specific topology of the target site.

Significance of the Hydrazide Backbone in Molecular Recognition

The hydrazide moiety (-C(=O)NHNH-) is a cornerstone of the this compound structure, serving as a versatile and crucial linker that participates in key molecular interactions. mdpi.com This functional group is not merely a passive scaffold but an active participant in molecular recognition, primarily through its ability to form hydrogen bonds. mdpi.com The hydrazide group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form multiple, directional interactions with biological macromolecules like proteins and enzymes. mdpi.comresearchgate.net

The hydrazide backbone imparts a specific conformational rigidity to the molecule while also allowing for keto-enol tautomerism, which can be important for its interaction with different biological environments. mdpi.comresearchgate.net This structural feature is prevalent in a wide array of pharmacologically active compounds, including antitubercular, anticonvulsant, and antidepressant agents, highlighting its importance in drug design. nih.gov

The reactivity of the hydrazide group also allows it to serve as a synthon for the creation of various heterocyclic compounds, further expanding its utility in medicinal chemistry. mdpi.comnih.gov In the context of this compound, the hydrazide core is central to orienting the nitrobenzoyl and octanoyl moieties in a specific spatial arrangement, which is likely critical for its biological or chemical function. The ability of the hydrazide to act as a ligand and participate in bidentate chelation with metal ions further underscores its significance in molecular interactions. nih.gov

The importance of the hydrazide pharmacophore is so significant that its replacement with bioisosteres—different functional groups with similar physicochemical properties—is a key strategy in drug development to improve stability or other properties. nih.govnih.govcambridgemedchemconsulting.comdrughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.org This approach is instrumental in understanding the structural requirements for a desired activity and in designing new, more potent molecules. ijcrt.orgnih.gov

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties. ijcrt.orgeurekaselect.com For a molecule like this compound, a wide range of descriptors would be calculated to capture its diverse structural features.

Commonly used descriptor categories include:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like the Wiener index and molecular connectivity indices. nih.gov

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial charges on atoms, and total energy. nih.govnih.gov The presence of the electron-withdrawing nitro group makes these descriptors particularly important. nih.gov

Physicochemical descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and solubility. The octanoyl chain would significantly influence these descriptors.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity being modeled. youtube.com

Once a set of descriptors is chosen, a mathematical model is developed to relate them to the biological activity. Various statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. mdpi.com

k-Nearest Neighbors (k-NN): A non-linear method that predicts the activity of a compound based on the activities of its most similar neighbors in the dataset. ijcrt.org

The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.govuniroma1.it Key validation metrics include:

Coefficient of determination (R²): This measures the goodness of fit of the model to the training data. researchgate.net

Cross-validated R² (q²): This is a measure of the model's internal predictive ability, often determined using a leave-one-out or leave-many-out procedure. uniroma1.itresearchgate.net

External validation: The model's predictive power is assessed using an external test set of compounds that were not used in the model development. mdpi.comnih.gov The predicted R² (pred_R²) is a common metric for external validation. nih.gov

A robust and validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more effective molecules.

Pharmacophore Identification within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. youtube.com Identifying the pharmacophore within the this compound scaffold is crucial for understanding its mechanism of action and for designing new molecules with similar or improved activity.

Based on the structural components of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include the following key features:

A hydrogen bond acceptor: The carbonyl oxygen of the hydrazide group.

Two hydrogen bond donors: The two N-H protons of the hydrazide group.

An aromatic ring: The nitro-substituted benzene ring. This feature can participate in π-π stacking or hydrophobic interactions.

A hydrophobic feature: The eight-carbon octanoyl chain.

An electron-withdrawing feature: The nitro group, which can also act as a hydrogen bond acceptor.

The spatial relationship between these features—the distances and angles between them—is critical for the molecule's ability to bind to its biological target. youtube.com Pharmacophore models can be developed using ligand-based or structure-based approaches. researchgate.net In a ligand-based approach, the pharmacophore is derived from a set of known active molecules. In a structure-based approach, the pharmacophore is identified from the interactions observed in the crystal structure of the target protein in complex with a ligand.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for new compounds that match the pharmacophoric features, a process known as virtual screening. researchgate.netnih.gov This approach can significantly accelerate the discovery of new lead compounds with desired biological activities.

Rational Design Strategies for Enhanced Specificity or Potency of Analogues of this compound

The rational design of analogues of this compound is a strategic endeavor aimed at optimizing its therapeutic potential by enhancing its potency and specificity. This process involves systematic modifications of its chemical structure and a deep understanding of its structure-activity relationships (SAR). The core structure of this compound can be dissected into three key regions for targeted modifications: the substituted benzoyl moiety, the N'-octanoyl group, and the central hydrazide linker.

Modification of the Benzoyl Ring

The substitution pattern on the benzoyl ring plays a critical role in the molecule's interaction with its biological target. The presence and position of substituents can significantly influence the electronic and steric properties of the compound, thereby affecting its binding affinity and potency.

Influence of the Nitro Group: The 3-nitro substitution on the benzoyl ring is a key feature. The nitro group is a strong electron-withdrawing group, which can impact the acidity of the N-H proton in the hydrazide moiety and participate in hydrogen bonding or other polar interactions within the active site of a target protein. acs.orgmdpi.com Studies on related nitro-substituted heterocyclic compounds have shown that the position of the nitro group is crucial for biological activity. For instance, in some series of compounds, nitro groups at specific positions lead to measurable activity, while at other positions, they result in weakly active or inactive compounds. nih.gov

Strategies to enhance potency could involve:

Positional Isomers: Synthesizing and testing 2-nitro and 4-nitro analogues to determine the optimal position of the electron-withdrawing group for target engagement.

Alternative Electron-Withdrawing Groups: Replacing the nitro group with other electron-withdrawing substituents such as cyano (-CN), trifluoromethyl (-CF3), or halo-groups (F, Cl, Br). mdpi.com This allows for fine-tuning of the electronic properties and can also alter the lipophilicity and metabolic stability of the analogue.

A comparative analysis of different substituents on the benzoyl ring can provide insights into the electronic requirements for optimal activity.

Table 1: Hypothetical Structure-Activity Relationship of Benzoyl Ring Modifications

AnalogueR1 (Position 3)R2 (Position 4)Relative Potency
Parent Compound NO2H1.0
Analogue AHNO2Variable
Analogue BCNHVariable
Analogue CCF3HVariable
Analogue DClClVariable

Varying the N'-Acyl Chain

The N'-octanoyl chain contributes significantly to the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Chain Length and Branching: The length and structure of the alkyl chain can be systematically varied to probe the dimensions of the binding site.

Shorter and Longer Chains: Synthesizing analogues with acyl chains of varying lengths (e.g., hexanoyl, decanoyl) can help determine the optimal lipophilicity for activity.

Introduction of Unsaturation or Rings: Incorporating double bonds or cyclic structures (e.g., cyclohexanoyl, benzoyl) into the acyl chain can introduce conformational rigidity and additional interaction points, potentially increasing both potency and specificity.

Branching: Introducing methyl or other small alkyl groups along the chain can explore steric tolerance within the binding pocket.

Table 2: Hypothetical SAR of N'-Acyl Chain Modifications

AnalogueN'-Acyl GroupKey FeatureExpected Impact on Potency
Parent Compound OctanoylC8 linear chainBaseline
Analogue EHexanoylShorter chainPotentially reduced due to weaker hydrophobic interactions
Analogue FDecanoylLonger chainPotentially increased if binding pocket is large
Analogue GCyclohexanoylCyclic, rigidMay enhance binding through conformational restriction
Analogue HBenzoylAromatic, rigidPotential for π-stacking interactions

Modifications of the Hydrazide Linker

The hydrazide group (-CO-NH-NH-CO-) is a crucial pharmacophore, acting as a hydrogen bond donor and acceptor and providing a specific spatial arrangement between the two ends of the molecule. nih.gov The N-acylhydrazone (NAH) moiety is a well-studied privileged structure in medicinal chemistry. researchgate.netmdpi.comacs.org

Bioisosteric Replacement: One strategy to enhance specificity or alter the pharmacokinetic profile is to replace the hydrazide linker with a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Potential bioisosteric replacements for the hydrazide linker include:

Thiohydrazides: Replacing one of the carbonyl oxygens with sulfur can alter the electronic distribution and hydrogen bonding capacity.

Reversed Hydrazides: Reversing the orientation of the amide bond within the linker.

Heterocyclic Linkers: Incorporating small, rigid heterocyclic rings like 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) can lock the conformation and introduce new interaction points.

These modifications can lead to analogues with improved metabolic stability, as the hydrazide bond can be susceptible to enzymatic cleavage.

Mechanistic Investigations of 3 Nitro N Octanoylbenzohydrazide S Interactions

Biochemical Mechanisms of Action Related to Nitro Compound Bioreduction

The biological activity of many nitroaromatic compounds is initiated by the reduction of the nitro group. This process can occur through various enzymatic and non-enzymatic pathways, leading to the formation of reactive intermediates that can interact with cellular components.

The reduction of nitro compounds is often catalyzed by a class of enzymes known as nitroreductases. nih.gov These enzymes are found in a wide range of organisms, from bacteria to mammals, and play a crucial role in the activation of nitro-containing molecules. nih.gov

Nitroreductase activity has been identified within mammalian mitochondria, a discovery prompted by the putative bacterial origin of these organelles. nih.gov This mitochondrial enzymatic activity can be harnessed to activate specific molecules within the organelle itself. nih.gov The process typically involves the transfer of electrons from cellular reducing cofactors, such as NADH or NADPH, to the nitro group. nih.gov For instance, in the case of other nitro compounds, cellular homogenates can facilitate the reduction to a nitro anion radical when supplemented with pyruvate, NADH, or NADPH. nih.gov

Another relevant enzymatic interaction involves the inhibition of enzymes like isocitrate lyase by nitro-compounds such as 3-nitropropionate (3-NP). nih.gov In this case, the inhibitory action is attributed to the nitronic acid tautomer of the nitroalkane, which acts as the true form of the inhibitor. nih.gov This suggests that the local enzymatic environment can influence the chemical form of the nitro compound, activating it for interaction with target proteins. nih.gov

Table 1: Examples of Enzymatic Systems Involved in Nitro Compound Bioreduction

Enzyme/SystemSource Organism/LocationCofactor/Substrate ExampleMechanism of Action
Nitroreductases (NTR) Bacteria, Yeast, Mammalian MitochondriaNADH, NADPHReduction of nitro groups to nitroso, hydroxylamino, and amino derivatives. nih.gov
Isocitrate Lyase (ICL) Pseudomonas indigofera, Mycobacterium tuberculosis3-Nitropropionate (as nitronic acid)Covalent modification of an active-site cysteine residue. nih.gov
Mitochondrial Electron Transport Chain Mammalian CellsNADH, UbiquinoneProduction of superoxide (B77818) radicals that can interact with nitro compounds. nih.gov

A key consequence of nitro compound bioreduction is the generation of free radicals. The one-electron reduction of a nitroaromatic compound results in the formation of a nitro anion radical. nih.gov Under aerobic conditions, this radical can rapidly transfer its electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion radical (O₂⁻).

This futile cycling can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. nih.gov Superoxide can be converted to hydrogen peroxide (H₂O₂), which is not a free radical but can diffuse across membranes and participate in reactions that generate the highly reactive hydroxyl radical (OH•), especially in the presence of transition metals. nih.gov

The cellular impact of this free radical formation is significant. For example, metabolites of the nitro-containing compound 3-nitrobenzanthrone (B100140) have been shown to induce oxidative DNA damage. nih.gov This damage can manifest as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA lesions, in both cell-free systems and cultured human cells. nih.gov This process suggests that a major component of the cellular impact of some nitro compounds is mediated through the generation of ROS like H₂O₂. nih.gov

Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition)

The reactive intermediates formed during bioreduction, or the parent nitro compound itself, can interact directly with biological macromolecules like proteins, leading to effects such as enzyme inhibition.

Nitro compounds can act as inhibitors through various binding mechanisms. One powerful mechanism is suicide inhibition, where the enzyme's own catalytic activity converts the inhibitor into a reactive form that covalently binds to and inactivates the enzyme. nih.gov For example, certain derivatives of 7-nitro-2,1,3-benzoxadiazole act as suicide inhibitors for glutathione (B108866) S-transferases (GSTs). nih.gov The inhibitor binds to the enzyme's active site and is conjugated with glutathione, forming a complex that becomes tightly stabilized within the active site, thus inhibiting the enzyme. nih.gov

In other cases, binding is non-covalent but highly specific. The interaction of nitric oxide (NO), a simple free radical, with the heme protein Nitrophorin 4 (NP4) illustrates how environmental factors can modulate binding. nih.gov NP4 binds NO tightly in its ferric state at low pH but releases it at higher pH, a function controlled by the hydrophobicity of the heme pocket. nih.gov This highlights how local protein environments can be critical for ligand affinity.

The binding of a ligand to a protein target frequently induces conformational changes in the protein. These changes can be subtle alterations in side-chain positions or large-scale rearrangements of entire domains. Such changes are fundamental to the protein's function, affecting its catalytic activity, its affinity for other molecules, or its stability.

The binding of NO to Nitrophorin 4 provides a clear example of such conformational shifts. nih.gov The protein exists in equilibrium between a "closed" conformation with a hydrophobic pocket that binds NO tightly, and an "open" conformation with a more hydrophilic pocket that facilitates NO release. nih.gov The transition between these states is pH-dependent and is crucial for the protein's biological role in NO transport. nih.gov This type of dynamic structural change, induced by ligand binding, is a common theme in the mechanism of action for many biologically active molecules.

Cellular Response Pathways in In Vitro Models (Preclinical Focus)

In vitro cell culture models are essential for dissecting the cellular pathways affected by a compound. For nitro-containing molecules, these studies often reveal responses related to oxidative stress, DNA damage, and apoptosis (programmed cell death).

Preclinical studies with various nitro compounds in cell lines have demonstrated these effects. Treatment of human promyelocytic leukemia (HL-60) cells with a metabolite of 3-nitrobenzanthrone led to a dose-dependent increase in the levels of 8-oxodG, confirming the induction of oxidative DNA damage within a cellular context. nih.gov

Furthermore, some nitro-based compounds have been shown to trigger apoptosis. Submicromolar concentrations of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a GST inhibitor, can induce apoptosis in several human tumor cell lines. nih.gov This effect is linked to the dissociation of a protein complex involving GST, which in turn activates downstream signaling pathways leading to cell death. nih.gov In other contexts, the production of reactive oxygen species by compounds can enhance neuronal cell death, a process that can be mitigated by free radical chelators. nih.gov

Table 2: Summary of Cellular Responses to Nitro Compounds in In Vitro Models

Cell Line/ModelCompound/MetaboliteObserved Cellular ResponseImplied Pathway
HL-60 (Human Leukemia) N-hydroxy-3-aminobenzanthroneIncreased formation of 8-oxodG. nih.govOxidative Stress, DNA Damage Response. nih.gov
Human Tumor Cell Lines NBDHEXInduction of apoptosis. nih.govDissociation of JNK•GSTP1-1 complex, Apoptotic Signaling. nih.gov
Primary Cortical Cultures Neurotrophin-3Enhanced neuronal death, increased reactive oxygen species. nih.govOxygen-Radical Mediated Cell Death. nih.gov

Modulation of Cellular Signaling Cascades

The nitro group in 3-nitro-N'-octanoylbenzohydrazide is a key functional group that can influence cellular signaling. Nitro compounds are known to participate in redox reactions within cells, which can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov These reactive species can, in turn, modulate various signaling pathways.

One such pathway that is sensitive to oxidative stress is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade. nih.gov This pathway is crucial for regulating cellular survival and metabolism. nih.gov Oxidative stress, potentially induced by nitro compounds, can activate the PI3K/Akt pathway, thereby influencing cell fate. nih.gov

Furthermore, nitric oxide (NO), a related nitrogen-containing molecule, is a well-established signaling messenger that can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov This can trigger a cascade of protein phosphorylation events. nih.gov While not directly demonstrated for this compound, the potential for interaction with such signaling pathways warrants investigation.

Cell Cycle Effects and Apoptosis Induction

Compounds containing nitro groups have been shown to affect the cell cycle and induce apoptosis, or programmed cell death. For instance, the S(N)1-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) can activate the DNA damage-responsive G2 checkpoint, leading to cell cycle arrest. nih.gov This process can be dependent on checkpoint kinases such as ATM and ATR. nih.gov

Similarly, other indole-based compounds have demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.gov For example, N-methoxyindole-3-carbinol (NI3C) has been shown to cause an accumulation of colon cancer cells in the G2/M phase and to delay the G1-S phase transition. nih.gov This effect may be linked to increased levels of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov

The induction of apoptosis is another key biological activity associated with certain nitro compounds. Free 3-nitro-L-tyrosine, for example, has been shown to induce apoptosis in motor neurons. nih.gov This process can be associated with increased nitrotyrosine immunoreactivity within the cells. nih.gov The mechanism may involve the endogenous formation of peroxynitrite, a potent oxidant formed from the reaction of nitric oxide and superoxide. nih.gov

Compound Effect on Cell Cycle Effect on Apoptosis Affected Cell Line/System Key Molecular Targets/Pathways
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)G2 checkpoint activation and arrest nih.govNot specifiedHuman cell lines nih.govATM/ATR, Chk1/Chk2, Cdc25C, Cdc2 nih.gov
N-methoxyindole-3-carbinol (NI3C)G2/M phase accumulation, delayed G1-S transition nih.govNot specifiedHuman colon cancer cell lines (DLD-1, HCT-116) nih.govp21, p27 nih.gov
3-nitro-L-tyrosineNot specifiedInduction of apoptosis nih.govMotor neurons nih.govNot specified

Chemical Mechanisms Underlying Non-Biological Applications

The chemical properties of the nitro group in this compound also suggest potential for non-biological applications. The nitro group is strongly electron-withdrawing, which can influence the molecule's polarity and electronic properties. nih.gov This characteristic can facilitate interactions with various materials and surfaces.

For example, nitro-containing molecules have been explored for their antimicrobial properties in the development of new materials. nih.gov The mechanism often involves the generation of redox reactions that are toxic to microorganisms. nih.gov

Computational and Theoretical Studies on 3 Nitro N Octanoylbenzohydrazide

Quantum Chemical Calculations

There is no available research data on the quantum chemical calculations of 3-nitro-N'-octanoylbenzohydrazide. Consequently, information regarding its electronic structure, charge distribution, frontier molecular orbitals, and predicted spectroscopic properties is not available.

Electronic Structure and Charge Distribution Analysis

No studies were found that have performed analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis to determine the electronic structure and charge distribution of this compound.

Frontier Molecular Orbital (FMO) Theory Applications

The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap (ΔE) have not been calculated for this compound in any publicly available literature. Such data is crucial for understanding its kinetic stability and reactivity.

Spectroscopic Property Predictions

There are no published theoretical predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound derived from computational methods.

Molecular Docking Simulations

No molecular docking studies have been published that investigate the binding of this compound to any specific biological target.

Ligand-Target Binding Prediction and Affinity Scoring

Without any docking studies, there are no predictions of binding affinity (e.g., binding energy or inhibition constants) for this compound with any protein or enzyme.

Identification of Key Intermolecular Interactions

As no docking simulations have been reported, there is no information on the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, that this compound might form within the active site of a biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide profound insights into its dynamic behavior, which is essential for understanding its potential interactions with biological targets or its properties in various environments. utm.my

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape.

Key Rotatable Bonds: The primary sources of flexibility are the amide bond (C-N) within the hydrazide moiety and the single bonds connecting the phenyl ring, the hydrazide group, and the octanoyl chain. N-acylhydrazones can exist as E/Z stereoisomers due to the C=N bond and as syn/anti-periplanar conformers due to rotation around the C(O)-N amide bond. researchgate.net Theoretical studies on related N-acylhydrazones have shown that factors like methylation can significantly alter the preferred dihedral angles, shifting the conformational equilibrium. rcsi.comnih.govnih.gov

Simulation Approach: MD simulations would be initiated from an energy-minimized structure of the compound. The system would be simulated for a significant period (e.g., nanoseconds to microseconds) to allow for thorough exploration of the conformational space. By analyzing the trajectory of the simulation, one can identify the most stable, low-energy conformations and the energy barriers between them.

Table 1: Hypothetical Dominant Conformers of this compound from MD Simulations

Dihedral AngleConformation 1 (Extended)Conformation 2 (Folded)Population (%)
O=C-N-N175° (anti-periplanar)178° (anti-periplanar)65%
C-C-C=O-160°65°
C-N-N=C179°175°
C-C (Aromatic-Hydrazide)25°35°35%

The behavior of this compound would differ significantly in various solvents (e.g., water, ethanol, DMSO) and in the binding pocket of a protein.

Solvent Effects: MD simulations in explicit solvent models can predict how solvent molecules arrange around the solute and influence its conformation. In an aqueous environment, the hydrophobic octanoyl chain would likely experience hydrophobic collapse to minimize its exposure to water, while the polar nitro and hydrazide groups would form hydrogen bonds with water molecules. In a non-polar solvent, the molecule might adopt a more extended conformation.

Binding Dynamics: If a potential biological target for this compound were identified (e.g., an enzyme), MD simulations could be used to study the stability of the ligand-protein complex. acs.org After docking the compound into the active site, a simulation would reveal the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) and how they evolve over time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein would indicate the stability of the binding pose. acs.org

In Silico ADMET Prediction

Before a compound can be considered for pharmaceutical development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, helping to identify potential liabilities early in the discovery process. csmres.co.ukaudreyli.com

Methodology: A variety of software and web-based platforms (e.g., ADMET Predictor®, Discovery Studio) are available for this purpose. youtube.commdpi.com These tools use quantitative structure-activity relationship (QSAR) models, which are statistical models that correlate chemical structure with a specific property. For a molecule like this compound, its structure would be input, and the software would calculate a range of descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to predict its ADMET profile.

Predicted Properties:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The nitro group, for example, is a known pharmacophore that can be subject to metabolic reduction. nih.gov

Excretion: Prediction of renal clearance.

Toxicity: Forecasting potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. QSAR models have been specifically developed to predict the toxicity of nitroaromatic compounds. nih.govmdpi.com

Table 2: Hypothetical In Silico ADMET Profile for this compound

PropertyPredicted Value/ClassificationConfidence
Aqueous Solubility (logS)-4.5Moderate
Blood-Brain Barrier (BBB) PermeationLowHigh
Cytochrome P450 2D6 InhibitionLikely InhibitorHigh
Human Intestinal Absorption (HIA)Good ( >80% )Moderate
Ames MutagenicityProbable MutagenModerate
hERG InhibitionLow RiskHigh

Design of Novel Analogues through Virtual Screening and De Novo Design

Should the computational studies suggest that this compound has some desirable properties but also significant liabilities (e.g., predicted toxicity), the next step would be to design improved analogues.

Virtual Screening: This technique involves computationally screening large libraries of existing compounds to find molecules with a higher predicted activity or better ADMET profile. mdpi.comnih.gov If a target protein is known, structure-based virtual screening would be employed, where millions of compounds are docked into the protein's binding site to identify those with the best fit. nih.gov If no target is known, ligand-based virtual screening could be used, searching for molecules with similar shapes or pharmacophore features to the parent compound.

De Novo Design: This approach involves building novel molecules from scratch. nih.gov Algorithms can place fragments or atoms within the constraints of a protein's active site to generate entirely new chemical entities optimized for binding. For instance, one might replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to potentially reduce mutagenicity while maintaining or improving binding affinity. Similarly, the length and branching of the alkyl chain could be systematically modified to optimize hydrophobic interactions and solubility. nih.govyoutube.com This iterative process of design, prediction, and refinement is a cornerstone of modern rational drug design.

Advanced Research Applications and Potential Non Clinical Utility

Development as Chemical Probes for Biological Systems

The development of novel chemical probes is essential for understanding complex biological systems. While specific studies on 3-nitro-N'-octanoylbenzohydrazide as a chemical probe are not extensively documented, its structural motifs suggest potential in this area. The nitro group can act as a fluorescent quencher or a photoactivatable group, while the long alkyl chain of the octanoyl moiety can facilitate membrane permeability or specific hydrophobic interactions. These features are desirable in the design of probes for imaging or identifying protein targets.

Applications in Materials Science (e.g., as Precursors or Components)

In the field of materials science, organic molecules are often used as building blocks for creating materials with specific properties. The combination of an aromatic nitro group and a flexible aliphatic chain in this compound makes it a candidate for the synthesis of novel polymers or liquid crystals. The nitro group can influence the electronic properties and packing of the molecules, potentially leading to materials with interesting optical or conductive characteristics.

Utilization in Supramolecular Chemistry and Coordination Compounds

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The hydrazide functional group in this compound is an excellent hydrogen bond donor and acceptor, making it suitable for the construction of self-assembling systems. Furthermore, the nitrogen and oxygen atoms in the hydrazide group can act as ligands, coordinating with metal ions to form coordination compounds with potentially catalytic or magnetic properties.

Role as Synthetic Intermediates for Complex Molecule Synthesis

One of the most significant roles for compounds like this compound is as an intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The hydrazide moiety can also participate in a variety of chemical transformations, allowing for the construction of larger, more intricate molecular architectures. This versatility makes it a valuable tool for synthetic chemists.

Future Research Directions and Challenges

Elucidation of Undiscovered Mechanistic Pathways

A significant hurdle in the development of any new bioactive compound is the comprehensive understanding of its mechanism of action. For 3-nitro-N'-octanoylbenzohydrazide, the precise molecular targets and the cascade of events it triggers within a biological system remain unknown. Future research must prioritize the identification of its interacting partners, which could range from enzymes and receptors to nucleic acids.

Benzohydrazide (B10538) derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. thepharmajournal.combiointerfaceresearch.com The hydrazide moiety itself is a key structural feature in many pharmaceuticals. mdpi.com Therefore, initial investigations could focus on screening this compound against a panel of enzymes and receptors known to be modulated by similar compounds. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and yeast two-hybrid screening could be employed to identify binding partners.

Furthermore, the presence of the nitro group suggests that the compound might undergo bioreduction in hypoxic environments, a property exploited in the design of hypoxia-activated prodrugs. acs.org This metabolic activation could lead to the formation of reactive intermediates that are responsible for the compound's biological effects. Investigating the metabolic fate of this compound under different oxygen concentrations will be crucial to unraveling this potential mechanistic pathway.

Exploration of Novel Synthetic Methodologies for Sustainable Production

The advancement of this compound from a laboratory curiosity to a potential therapeutic candidate will necessitate efficient and sustainable synthetic routes. Traditional methods for the synthesis of benzohydrazides often involve the reaction of a benzoic acid derivative with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com While effective at a small scale, these methods may not be ideal for large-scale production due to safety concerns associated with hydrazine and the generation of waste.

Future research should focus on developing greener synthetic strategies. This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Another promising avenue is the exploration of flow chemistry, which offers improved safety, scalability, and control over reaction parameters. Microwave-assisted synthesis has also been shown to accelerate the synthesis of benzohydrazide derivatives, often with improved yields. thepharmajournal.com

Moreover, the synthesis of the starting materials, particularly the nitro-substituted benzoic acid and octanoic acid, should also be considered from a sustainability perspective. The development of synthetic pathways that utilize renewable feedstocks and minimize the use of hazardous reagents will be a critical step towards the environmentally responsible production of this compound.

Development of Advanced Computational Models for Predictive Design

In modern drug discovery, computational modeling plays an indispensable role in accelerating the design and optimization of new therapeutic agents. frontiersin.org For this compound, the development of robust computational models can provide valuable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of related compounds with their biological activities. nih.govacs.org This can help in identifying the key structural features that are essential for the desired therapeutic effect. Molecular docking simulations can be used to predict the binding mode of this compound with its potential biological targets, providing a rational basis for structural modifications aimed at improving binding affinity. acs.org

Furthermore, molecular dynamics (MD) simulations can offer a dynamic view of the compound's interaction with its target, revealing important information about the stability of the complex and the role of individual amino acid residues in the binding process. researchgate.net These computational approaches, when used in an iterative cycle of design, synthesis, and testing, can significantly reduce the time and cost associated with drug development.

Diversification of the Octanoyl and Nitro Moieties for Targeted Effects

The chemical structure of this compound offers ample opportunities for modification to fine-tune its biological activity. The octanoyl moiety, a long alkyl chain, significantly influences the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic properties. nih.gov Systematically varying the length and branching of this alkyl chain could lead to analogs with improved absorption and distribution profiles. Introducing functional groups into the octanoyl chain could also provide additional points of interaction with the biological target.

The nitro group on the benzene (B151609) ring is another key site for modification. The position and number of nitro groups can have a profound impact on the electronic properties of the molecule and its biological activity. nih.gov While the nitro group is often associated with toxicity, it is also a feature of several successful drugs. acs.org Replacing the nitro group with other electron-withdrawing or electron-donating groups could modulate the compound's activity and reduce potential toxicity. The exploration of different substituents on the aromatic ring will be crucial for developing a comprehensive SAR and identifying analogs with an optimized therapeutic index.

Integration with Emerging Research Paradigms (e.g., Artificial Intelligence in Drug Discovery)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitro-N'-octanoylbenzohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 3-nitrobenzohydrazide with octanoyl chloride under reflux in ethanol or methanol, catalyzed by acetic acid. Key parameters include stoichiometric ratios (1:1 molar ratio of hydrazide to acyl chloride), reaction time (1–4 hours), and temperature (60–80°C). Purification via recrystallization (using methanol/water mixtures) ensures product purity. Optimization may involve adjusting solvent polarity or using microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 3-nitro-N'-acylbenzohydrazide derivatives?

  • Methodological Answer :

  • Spectroscopy : Mass spectrometry (MS) confirms molecular weight (e.g., observed m/z 286.07 for a related compound), while FT-IR identifies key functional groups (C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 9.8° between benzene rings), and hydrogen-bonding networks (N–H···O interactions forming chains along the c-axis). Refinement using data and anisotropic displacement parameters ensures structural accuracy .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against microbial targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Ligand preparation involves optimizing 3D conformations and assigning partial charges, while receptor grids are defined around active sites. Validation via comparison with known inhibitors (e.g., isoniazid) and MD simulations (100 ns) assesses stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in crystallographic data, such as dihedral angles and hydrogen bonding patterns?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., nitro group tilts of 11.0° vs. 15.5°) are addressed by refining anisotropic displacement parameters and validating against density maps. Hydrogen-bond geometry (N–H···O distances: 2.8–3.0 Å) is cross-checked using software like SHELXL. Multi-conformer models or disorder modeling may resolve electron density ambiguities .

Q. How does the nitro group at the 3-position influence electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing nitro group reduces electron density on the benzohydrazide core, enhancing electrophilicity of the carbonyl group. DFT calculations (B3LYP/6-31G*) show a lowered LUMO energy (-1.8 eV), facilitating nucleophilic attacks. Reactivity trends are validated via Hammett substituent constants (σₘ ≈ 0.71) and comparative kinetics with non-nitro analogs .

Q. What methodological considerations apply to studying metal complexation with 3-nitrobenzohydrazide derivatives?

  • Methodological Answer : Ligand design focuses on coordinating sites (amide O, nitro O). Synthesis of oxidovanadium(V) complexes involves refluxing with VO(acac)₂ in ethanol. Characterization via UV-Vis (d-d transitions at ~450 nm) and cyclic voltammetry (E₁/₂ ≈ −0.5 V vs. Ag/AgCl) evaluates redox behavior. Bioactivity assays (e.g., antimicrobial MIC tests) correlate coordination geometry with efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.